
5-Bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-(3-fluorophenyl)pyrimidin-2(1H)-one, or 5-Br-FPP, is a synthetic compound commonly used in the laboratory setting for a variety of scientific research applications. It is a versatile compound that can be used in a wide range of experiments due to its unique properties.
科学研究应用
5-Br-FPP has a wide range of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and DNA binding. It has been used in studies of enzyme inhibition, in which it has been found to be a potent inhibitor of some enzymes. It has also been used in studies of protein-protein interactions, in which it has been found to bind to certain proteins and inhibit their activity. Finally, it has also been used in studies of DNA binding, in which it has been found to be a potent binder of certain DNA sequences.
作用机制
The mechanism of action of 5-Br-FPP is not fully understood. However, it is believed that it binds to certain enzymes and proteins in order to inhibit their activity. It is also believed to bind to certain DNA sequences in order to regulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-FPP are not fully understood. However, in studies of enzyme inhibition, it has been found to be a potent inhibitor of some enzymes, which can lead to changes in biochemical pathways. In studies of protein-protein interactions, it has been found to bind to certain proteins and inhibit their activity, which can lead to changes in physiological processes. Finally, in studies of DNA binding, it has been found to be a potent binder of certain DNA sequences, which can lead to changes in gene expression.
实验室实验的优点和局限性
The main advantage of using 5-Br-FPP in lab experiments is its versatility. It can be used in a wide range of experiments due to its unique properties. Additionally, it is relatively easy to synthesize and can be stored for long periods of time.
The main limitation of using 5-Br-FPP in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to predict its effects in certain experiments. Additionally, it can be difficult to obtain due to its high cost and limited availability.
未来方向
There are several potential future directions for 5-Br-FPP research. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic uses. Additionally, further research could be conducted into the synthesis of 5-Br-FPP and ways to make it more cost-effective and available. Finally, further research could be conducted into the use of 5-Br-FPP in drug development and other medical applications.
合成方法
5-Br-FPP is synthesized through a method known as the Ullmann reaction, which is a type of cross-coupling reaction. This reaction involves the use of a transition metal catalyst to facilitate the formation of a carbon-carbon bond between two different organic molecules. In the case of 5-Br-FPP, the reaction involves the use of a palladium catalyst to create the desired product. The reaction is typically conducted in an aqueous solution at a temperature of around 100 degrees Celsius.
属性
IUPAC Name |
5-bromo-1-(3-fluorophenyl)pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2O/c11-7-5-13-10(15)14(6-7)9-3-1-2-8(12)4-9/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQVGSVHBFOHOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(C=NC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Dimethyl-1-(4-methylphenyl)-N'-pyrido[3,4-d]pyrimidin-4-ylethane-1,2-diamine](/img/structure/B2441913.png)

![(Z)-5-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2441915.png)
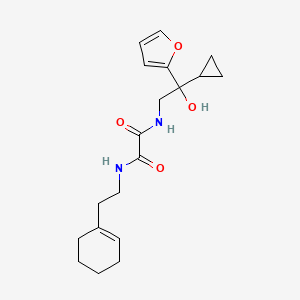

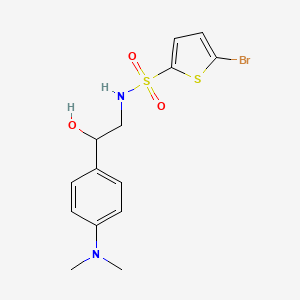
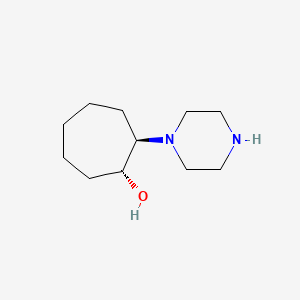
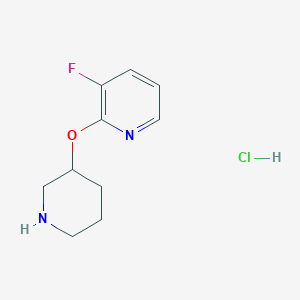
![8-ethyl-2-methyl-3-(3-(methylthio)phenyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2441922.png)
![2-[(5-chloroquinolin-8-yl)oxy]-N-(1-cyanocyclobutyl)-N-methylacetamide](/img/structure/B2441928.png)
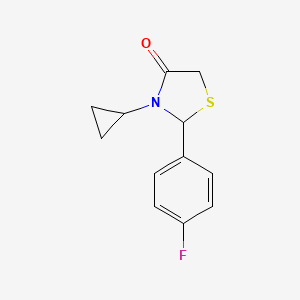
![5-((4-Benzylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2441932.png)